Unveiling 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide to its Natural Origins, Abundance, and Biological Activity
Unveiling 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide to its Natural Origins, Abundance, and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC), a promising bioactive compound for researchers, scientists, and drug development professionals. This document details its primary natural sources, quantitative abundance, experimental protocols for its analysis, and key signaling pathways it modulates.
Natural Sources and Abundance
8-Methylsulfinyloctyl isothiocyanate is a naturally occurring isothiocyanate primarily found in cruciferous vegetables of the Brassicaceae family. The most significant dietary source of this compound is watercress (Nasturtium officinale). The isothiocyanate itself is formed from its precursor glucosinolate, 8-(methylsulfinyl)octyl glucosinolate (also known as glucohirsutin), through enzymatic hydrolysis by myrosinase upon plant tissue disruption.
Quantitative analysis of the precursor glucosinolate in watercress provides an estimate of the potential yield of 8-MSOO-ITC. The abundance of this precursor can vary depending on the plant's growth conditions, harvest time, and processing methods.
| Plant Source | Compound | Part of Plant | Abundance |
| Watercress (Nasturtium officinale) | 8-(Methylsulfinyl)octyl Glucosinolate (Glucohirsutin) | Herb | 42.79 ± 0.49 mg/100 g DW[1] |
Table 1: Quantitative Abundance of 8-Methylsulfinyloctyl Isothiocyanate Precursor in Natural Sources. DW = Dry Weight.
Experimental Protocols
The extraction and quantification of 8-Methylsulfinyloctyl isothiocyanate from its natural sources involve a multi-step process. The following protocols are based on established methodologies for the analysis of isothiocyanates from plant matrices.
Glucosinolate Extraction from Watercress
This protocol focuses on the extraction of the precursor glucosinolates.
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Sample Preparation: Freeze-dry fresh watercress samples (flowers, leaves, or stems) and grind them into a fine powder.
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Extraction:
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Mix one gram of the powdered sample with 100 mL of 70% (v/v) aqueous methanol.
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Heat the suspension at 80°C for 30 minutes.
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Sonicate the mixture for an additional 30 minutes at room temperature.
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Centrifuge the extract at 3000 x g for 20 minutes.
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Dilute the supernatant with UPLC-grade water (1:10 dilution).
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Filter the diluted solution through a 0.22 µm syringe filter before analysis.[2]
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Analysis: The filtered extract is then ready for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify the glucosinolates present.
Isothiocyanate Extraction and Quantification
This protocol describes the enzymatic conversion of glucosinolates to isothiocyanates and their subsequent extraction.
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Enzymatic Hydrolysis:
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Dissolve five grams of the powdered watercress sample in 350 mL of phosphate-buffered saline (PBS) at pH 7.0, containing 0.5 mmol of ascorbic acid.
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Heat the suspension at 37°C and stir vigorously for 2 hours to facilitate the enzymatic action of myrosinase.
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Extraction:
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Derivatization (Optional but Recommended): Due to the volatility and instability of isothiocyanates, a derivatization step can be employed to convert them into more stable and ionizable thiourea (B124793) derivatives by reacting the extract with an ammonia (B1221849) solution.[2]
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Analysis: The resulting extract (or the derivatized sample) is then concentrated and analyzed using UPLC-MS/MS for the identification and quantification of 8-Methylsulfinyloctyl isothiocyanate.
Signaling Pathway Modulation
8-Methylsulfinyloctyl isothiocyanate has been shown to exert its biological effects by modulating several key cellular signaling pathways. A primary target is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like 8-MSOO-ITC, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.
In addition to the Nrf2 pathway, 8-MSOO-ITC has been found to modulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which are involved in inflammation and immune responses.[4][5][6]
Visualizations
References
- 1. Phytochemical and Biological Activity Studies on Nasturtium officinale (Watercress) Microshoot Cultures Grown in RITA® Temporary Immersion Systems [mdpi.com]
- 2. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) [frontiersin.org]
- 4. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]
- 6. deepdyve.com [deepdyve.com]
